molecular formula C27H26N2O4 B2360688 6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one CAS No. 902332-77-8

6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one

Cat. No. B2360688
CAS RN: 902332-77-8
M. Wt: 442.515
InChI Key: REYOJBKNAKDQFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The molecular weight of this compound is 442.515. The structure of similar compounds has been assigned by HRMS, IR, 1H, and 13C NMR experiments .


Chemical Reactions Analysis

The synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 96–98°C .

Scientific Research Applications

Antioxidant Properties

The compound is a hybrid of ferulic acid and esculetin . Both of these components have been known for their antioxidant properties . Therefore, it’s plausible that the compound could exhibit antioxidant activity.

Anticancer Activity

Many coumarin-based derivatives, including esculetin, have shown remarkable anticancer properties . Given that this compound is a derivative of esculetin, it might also possess anticancer activity.

Antimicrobial Activity

Coumarin-based derivatives have been found to exhibit antimicrobial activity . This suggests that the compound could potentially be used in antimicrobial applications.

Antiviral Activity

Coumarin-based derivatives have also been known for their antiviral activities . This implies that the compound could be explored for its potential antiviral applications.

Fluorescence Sensors

Coumarins with an intramolecular charge transfer character have been investigated for fluorescence sensors . This suggests that the compound could potentially be used in the development of fluorescence sensors.

Serotonin Receptor Agents

A series of new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group were synthesized to study their affinity for the serotonin 5-HT1A and 5-HT2A receptors . This indicates that the compound could potentially be used as a serotonin receptor agent.

CNS Activity

The compound could potentially be used in the treatment of central nervous system disorders, given that N-arylpiperazine-containing ligands are known to strongly interact with serotonin receptors .

Alzheimer’s Disease Therapy

The compound could potentially be used in the therapy of Alzheimer’s disease, given that the metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils .

properties

IUPAC Name

6-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-32-25-10-6-5-9-23(25)29-13-11-28(12-14-29)18-20-15-27(31)33-26-17-21(24(30)16-22(20)26)19-7-3-2-4-8-19/h2-10,15-17,30H,11-14,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYOJBKNAKDQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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